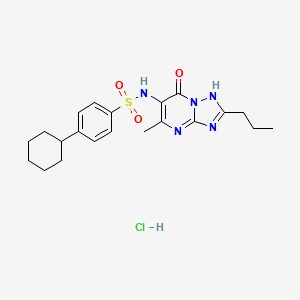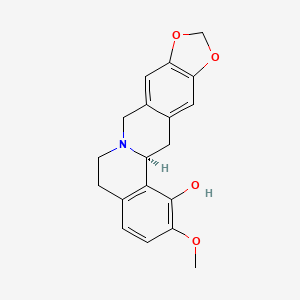
HDAC8-IN-8b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDAC8-IN-8b is a selective histone deacetylase 8 (HDAC8) inhibitor with anti-neuroblastoma activity.
Aplicaciones Científicas De Investigación
Enzymatic Activity of HDAC8
HDAC8, a key hydrolase in gene regulation, plays a significant role in various cancers. Its activity is influenced by the dynamics of its substrate entrance surface. Molecular dynamics simulations have shown how loop interactions can affect the enzyme's configuration and activity, which has implications for drug targeting (Kunze et al., 2013).
HDAC8 as a Therapeutic Target
HDAC8 is implicated in diseases like cancer, X-linked intellectual disability, and parasitic infections. Its role in cancer as an 'epigenetic player' and its involvement in viral infections make it a vital drug target. The challenge lies in developing potent, selective inhibitors for HDAC8 to minimize adverse effects compared to pan-HDAC inhibitors (Chakrabarti et al., 2015).
Identification of Non-Histone Nuclear Substrates
An unbiased approach using chemical tools and proteomics methods has revealed novel non-histone nuclear substrates of HDAC8, like the tumor suppressor ARID1A. These substrates are involved in mitosis, transcription, chromatin remodeling, and RNA splicing, offering new therapeutic strategies targeting HDAC8's function (Olson et al., 2014).
Structural Insights and Inhibitor Development
The crystal structure of human HDAC8 complexed with a hydroxamic acid inhibitor provides insights into its active site and the role of potassium in its activity. This structural knowledge aids in designing selective inhibitors for therapeutic interventions, especially in cancer treatment (Vannini et al., 2004).
Selective Inhibition Strategies
Research on HDAC8 inhibitors focuses on creating selective and potent compounds, which is crucial for therapeutic applications in conditions like T-cell lymphoma and childhood neuroblastoma. Understanding the binding mechanisms of these inhibitors aids in developing more effective treatments (Schweipert et al., 2018).
Pharmacophore Model Development
Dynamic pharmacophore models, based on molecular dynamic simulations, have been developed for HDAC8 inhibitors. These models aid in virtual screening and drug discovery, highlighting important structural features for effective inhibition (Thangapandian et al., 2011).
Propiedades
Nombre del producto |
HDAC8-IN-8b |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.3 |
Nombre IUPAC |
3-(Benzylamino)-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H16N2O3/c1-20-14-8-7-12(15(18)17-19)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16,19H,10H2,1H3,(H,17,18) |
Clave InChI |
KYLQWMWQFORRJD-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(OC)C(NCC2=CC=CC=C2)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HDAC8IN-8b; HDAC8-IN8b; HDAC8 IN-8b; HDAC8-IN 8b; HDAC8-IN-8b |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




